molecular formula C9H5Cl2N3O3 B1393474 5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 905107-54-2

5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B1393474
CAS No.: 905107-54-2
M. Wt: 274.06 g/mol
InChI Key: JYOMJJFPJLSWKA-UHFFFAOYSA-N
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Description

5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a dichloromethyl group and a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a nitrile oxide with a nitrile to form the oxadiazole ring. The dichloromethyl and nitrophenyl groups are introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient cyclization and functionalization.

Chemical Reactions Analysis

Types of Reactions

5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives.

    Substitution: Compounds with different substituents replacing the dichloromethyl group.

Scientific Research Applications

5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties, such as luminescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
  • 5-(Bromomethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
  • 5-(Methyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Uniqueness

5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of the dichloromethyl group, which can influence its reactivity and interactions with other molecules. This compound may exhibit different chemical and biological properties compared to its analogs with different substituents.

Properties

IUPAC Name

5-(dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O3/c10-7(11)9-12-8(13-17-9)5-2-1-3-6(4-5)14(15)16/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOMJJFPJLSWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674977
Record name 5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905107-54-2
Record name 5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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